![molecular formula C22H23N3O2 B2644321 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile CAS No. 2108285-01-2](/img/structure/B2644321.png)
4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl)propyl)benzonitrile is a complex organic compound that draws significant attention in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile typically involves multiple steps. A common route starts with the preparation of the benzonitrile core, followed by the introduction of the pyridin-2-yloxy group, and finally, the incorporation of the 8-azabicyclo[3.2.1]octane moiety. Each step requires precise reaction conditions, often involving catalysts, specific temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound would leverage large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain reaction conditions and improve efficiency. Industrial methods also focus on optimizing the use of reagents and solvents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, often under reflux conditions.
Major Products Formed: The primary products depend on the reaction type. For instance, oxidation can yield carboxylic acids, while reduction may result in alcohols or amines. Substitution reactions often produce derivatives with altered functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
In Chemistry: The compound serves as a versatile building block for synthesizing more complex molecules. It's crucial in studying reaction mechanisms and developing new synthetic methodologies.
In Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets. Studies include binding affinities to receptors and enzymes, providing insights into its therapeutic potential.
In Medicine: Preclinical studies examine the compound's efficacy and safety as a potential therapeutic agent. It shows promise in treating conditions related to its molecular targets, such as neurological disorders or infections.
In Industry: The compound's unique structure makes it valuable in developing specialty chemicals, including advanced materials and agrochemicals. Its derivatives find use in creating high-performance polymers and additives.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and structural interactions help elucidate these mechanisms.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: Compared to similar compounds, 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include other azabicyclo[3.2.1]octane derivatives and pyridin-2-yloxy-substituted molecules, each with distinct properties and applications.
Similar Compounds:3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane derivatives
Other benzonitrile derivatives with varied substituents
Compounds with similar molecular frameworks used in medicinal chemistry.
That gives a comprehensive overview of this fascinating compound. Anything else you'd like to dive into?
Properties
IUPAC Name |
4-[3-oxo-3-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c23-15-17-6-4-16(5-7-17)8-11-22(26)25-18-9-10-19(25)14-20(13-18)27-21-3-1-2-12-24-21/h1-7,12,18-20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRCLIGHFAYWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
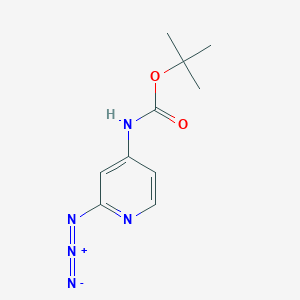
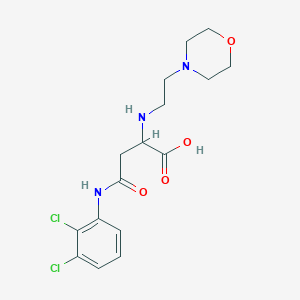
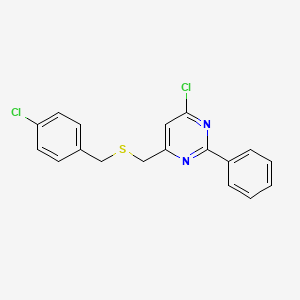
![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)
![methyl 2-(3-methanesulfonylbenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)
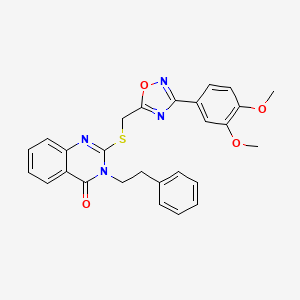
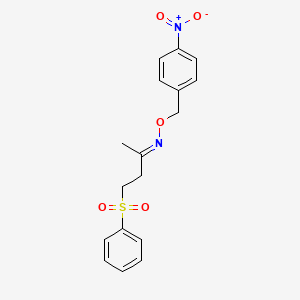
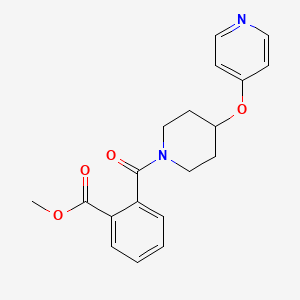
![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

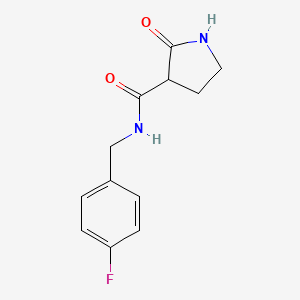
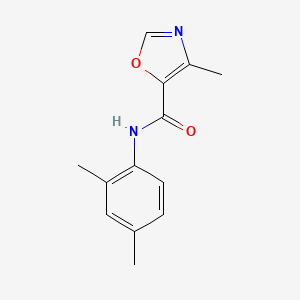
![3-(2-Methylphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2644261.png)
